2-tert-butyl-6-methyl-1H-benzimidazole

Cytochrome P450 Drug Metabolism Enzyme Inhibition

2-tert-butyl-6-methyl-1H-benzimidazole (CAS 184226-80-0) is a C12H16N2 heterocyclic compound featuring a tert-butyl group at the 2-position and a methyl substituent at the 6-position of the benzimidazole core. This substitution pattern confers distinct physicochemical and biological properties relative to unsubstituted or singly substituted benzimidazole analogs.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 184226-80-0
Cat. No. B070299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-butyl-6-methyl-1H-benzimidazole
CAS184226-80-0
Synonyms1H-Benzimidazole,2-(1,1-dimethylethyl)-5-methyl-(9CI)
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)C(C)(C)C
InChIInChI=1S/C12H16N2/c1-8-5-6-9-10(7-8)14-11(13-9)12(2,3)4/h5-7H,1-4H3,(H,13,14)
InChIKeyUNPBNEXLKINUEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-tert-butyl-6-methyl-1H-benzimidazole (CAS 184226-80-0): Structural and Pharmacological Baseline for Scientific Selection


2-tert-butyl-6-methyl-1H-benzimidazole (CAS 184226-80-0) is a C12H16N2 heterocyclic compound featuring a tert-butyl group at the 2-position and a methyl substituent at the 6-position of the benzimidazole core . This substitution pattern confers distinct physicochemical and biological properties relative to unsubstituted or singly substituted benzimidazole analogs. The compound has been characterized as an inhibitor of cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, with defined affinity constants [1]. Its lipophilicity, predicted by a LogP of 3.17, substantially exceeds that of the parent benzimidazole scaffold, impacting its suitability for applications in medicinal chemistry and chemical biology .

Why 2-tert-butyl-6-methyl-1H-benzimidazole Cannot Be Interchanged with Common Benzimidazole Analogs


The substitution pattern of 2-tert-butyl-6-methyl-1H-benzimidazole—a bulky tert-butyl group and a 6-methyl substituent—dictates a unique physicochemical and pharmacological profile that precludes simple substitution with other 2-alkyl or unsubstituted benzimidazoles . The tert-butyl moiety substantially increases steric bulk and lipophilicity, altering molecular recognition by biological targets and affecting solubility and membrane permeability . As demonstrated by comparative CYP inhibition data, this compound exhibits a distinct selectivity window between CYP3A4 and CYP3A5 isoforms that differs from other benzimidazole-derived inhibitors and reference compounds [1]. Consequently, experimental outcomes obtained with generic benzimidazole scaffolds are not transferable, and procurement of the precisely defined substitution pattern is essential for reproducible results in both pharmacological and chemical development studies.

Quantitative Differentiation of 2-tert-butyl-6-methyl-1H-benzimidazole: Evidence-Based Procurement Guide


Differential CYP3A4/CYP3A5 Enzyme Inhibition Profile Relative to Ketoconazole

2-tert-butyl-6-methyl-1H-benzimidazole demonstrates measurable CYP3A4 inhibition with Ki values of 120 nM (midazolam 1'-hydroxylase assay) and 170 nM (testosterone 6β-hydroxylase assay) [1]. Critically, its affinity for CYP3A5 is approximately 7–12 times lower, with Ki values of 1200 nM and 2000 nM, respectively, indicating isoform selectivity [1]. In contrast, the widely used CYP3A inhibitor ketoconazole exhibits Ki values for CYP3A4 ranging from 14.9 nM to 26.7 nM, and a CYP3A5 Ki of 109 nM [2]. Thus, 2-tert-butyl-6-methyl-1H-benzimidazole is a less potent but more selective CYP3A4 inhibitor than ketoconazole, with a CYP3A5/CYP3A4 selectivity ratio of approximately 10–12 versus ~4–7 for ketoconazole [1][2]. This quantitative difference in potency and isoform selectivity directly impacts its utility in experimental systems where partial CYP3A4 inhibition or minimized CYP3A5 cross-reactivity is desired.

Cytochrome P450 Drug Metabolism Enzyme Inhibition Selectivity

Predicted Lipophilicity (LogP) Comparison with Parent Benzimidazole

The predicted LogP value for 2-tert-butyl-6-methyl-1H-benzimidazole is 3.16880 . In contrast, the unsubstituted benzimidazole scaffold has an experimentally determined or predicted LogP of 1.32–1.56 [1]. This increase of approximately 1.6–1.8 LogP units corresponds to a 40–60-fold higher lipophilicity, which substantially alters the compound's solubility and membrane permeability characteristics. The enhanced lipophilicity stems from the combined hydrophobic contributions of the tert-butyl and 6-methyl substituents.

Physicochemical Properties Lipophilicity Drug Design ADME

Molecular Weight and Substituent Effects Relative to Unsubstituted Benzimidazole

2-tert-butyl-6-methyl-1H-benzimidazole has a molecular weight of 188.27 g/mol . This represents a 59% increase over the parent benzimidazole (118.14 g/mol) [1], attributable to the tert-butyl (C4H9, 57 Da) and methyl (CH3, 15 Da) substituents. This molecular weight difference correlates with a larger molecular volume and increased van der Waals surface area, which influence both physicochemical properties (e.g., boiling point, solubility) and biological interactions (e.g., protein binding, membrane penetration).

Physicochemical Properties Molecular Weight Structural Comparison

Optimal Research and Industrial Deployment Scenarios for 2-tert-butyl-6-methyl-1H-benzimidazole


CYP3A4-Selective Probe in Drug Metabolism and Drug-Drug Interaction Studies

Utilize 2-tert-butyl-6-methyl-1H-benzimidazole as a moderately potent, isoform-selective CYP3A4 inhibitor in in vitro assays. Its Ki of 120–170 nM for CYP3A4, combined with a 7–12-fold selectivity window over CYP3A5 (Ki 1200–2000 nM) [1], makes it a valuable tool for dissecting CYP3A isoform contributions to drug metabolism, particularly in human liver microsome preparations where CYP3A5 expression is variable. This compound offers a cleaner pharmacological profile than ketoconazole, which exhibits tighter binding but lower isoform selectivity [2].

Lipophilic Scaffold for Medicinal Chemistry Optimization and Prodrug Design

Employ 2-tert-butyl-6-methyl-1H-benzimidazole as a starting scaffold or building block when increased lipophilicity (LogP 3.17) is desired to enhance membrane permeability or modulate solubility. The tert-butyl and 6-methyl groups provide a well-defined increase in hydrophobic surface area relative to unsubstituted benzimidazole (LogP 1.32–1.56) [3], allowing medicinal chemists to fine-tune ADME properties in lead optimization campaigns without resorting to less-characterized analogs.

Precursor for Advanced Benzimidazole Derivatives in Patent-Protected Syntheses

Leverage 2-tert-butyl-6-methyl-1H-benzimidazole as a key intermediate in the synthesis of more complex benzimidazole derivatives, as exemplified by its use in the preparation of substituted benzimidazoles with therapeutic applications (e.g., angiotensin II receptor antagonists, kinase inhibitors) [4]. The tert-butyl group can serve as a metabolically stable moiety or as a protecting group that can be removed under specific conditions, providing synthetic flexibility in multi-step routes.

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